molecular formula C44H44Cl2N12O B600981 N1-Losartanyl-losartan CAS No. 230971-71-8

N1-Losartanyl-losartan

Cat. No.: B600981
CAS No.: 230971-71-8
M. Wt: 827.81
InChI Key:
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Description

N1-Losartanyl-losartan is a derivative of losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is often studied for its potential pharmacological activities and its role as an impurity in losartan formulations .

Biochemical Analysis

Biochemical Properties

N1-Losartanyl-losartan interacts with various biomolecules in the body. It is metabolized by cytochrome P450 enzymes, which catalyze the oxidation of an alcohol to a carboxylic acid, with E-3179 as an aldehyde intermediate . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells are not fully understood. It is known that Losartan and its metabolites have significant effects on various types of cells. For instance, Losartan has been shown to have therapeutic effects on the physicochemical properties of diabetic bone, resulting in the improvement of bone strength at the material level . It is also known to protect human stem cell-derived cardiomyocytes from angiotensin II-induced alcoholic cardiotoxicity .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of Losartan. Losartan is an angiotensin II receptor blocker (ARB) used to treat hypertension . The conversion of Losartan to its active metabolite involves an oxidation process catalyzed by cytochrome P450 enzymes . It is reasonable to assume that this compound may share a similar mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on Losartan have shown that it has significant effects over time. For example, in a study on rats treated with NG-nitro-L-arginine methyl ester (L-NAME), administration of Losartan for 12 weeks showed significant effects on the physicochemical properties of diabetic rat bone .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Studies on Losartan have shown that its effects can vary with different dosages. For instance, in a study on rats, Losartan was administered at a dosage of 5 mg/kg/day for 12 weeks, showing significant effects on the physicochemical properties of diabetic rat bone .

Metabolic Pathways

The metabolic pathways of this compound involve three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 is an oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that Losartan and its metabolites have a relatively low volume of distribution, consistent with the high protein binding of these acidic compounds, primarily to albumin .

Subcellular Localization

The subcellular localization of this compound is not well-studied. It is known that the localization of lncRNAs can vary, ranging from bright sub-nuclear foci to almost exclusively cytoplasmic localization . Given the structural similarity between this compound and Losartan, it is possible that this compound may have a similar subcellular localization pattern.

Preparation Methods

The synthesis of N1-Losartanyl-losartan involves multiple steps. One common method includes the reaction of bromo OTBN with BCFI in the presence of a base and a phase transfer catalyst to produce a cyano aldehyde. This cyano aldehyde is then reacted with sodium azide in the presence of tributyl tin chloride to produce aldehyde tetrazole. The aldehyde tetrazole is reduced with sodium borohydride to produce losartan, which can be further modified to obtain this compound . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

N1-Losartanyl-losartan undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOZHSDYJLYMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177666
Record name N1-Losartanyl-losartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230971-71-8
Record name N1-Losartanyl-losartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-Losartanyl-losartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-LOSARTANYL-LOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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